5-Aminopentan-1-ol

Catalog No.
S662323
CAS No.
2508-29-4
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminopentan-1-ol

CAS Number

2508-29-4

Product Name

5-Aminopentan-1-ol

IUPAC Name

5-aminopentan-1-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c6-4-2-1-3-5-7/h7H,1-6H2

InChI Key

LQGKDMHENBFVRC-UHFFFAOYSA-N

SMILES

C(CCN)CCO

Synonyms

1-Amino-5-hydroxypentane; 1-Amino-5-pentanol; 5-Aminopentanol; 5-Hydroxy-1-pentanamine; 5-Hydroxypentylamine; Pentanolamine;

Canonical SMILES

C(CCN)CCO

Synthesis of S-glycosyl amino acid building blocks

One application of 5-aminopentan-1-ol is in the synthesis of S-glycosyl amino acid building blocks, which are essential components for the construction of complex carbohydrates and glycoproteins. These building blocks play a crucial role in various biological processes, and their synthesis allows researchers to study and modify their properties for specific applications. A study published in the journal "Tetrahedron Letters" demonstrated the use of 5-aminopentan-1-ol as a starting material for the synthesis of S-glycosyl amino acid building blocks with high yields and purities [].

Synthesis of aminofunctionalized 4-chloro-2,2′:6′,2′′-terpyridine

5-Aminopentan-1-ol has also been employed as a starting reagent in the synthesis of aminofunctionalized 4-chloro-2,2′:6′,2′′-terpyridine. This molecule is a type of heterocyclic compound with potential applications in various fields, including catalysis, luminescence, and sensing. A research article published in the journal "Dalton Transactions" described the utilization of 5-aminopentan-1-ol for the efficient synthesis of this specific terpyridine derivative [].

5-Aminopentan-1-ol (also known as 5-aminopentanol) is a simple organic molecule classified as an amino alcohol. It possesses a primary amino group (NH2) at one end and a primary alcohol group (OH) at the other end, linked by a five-carbon (C5) aliphatic chain []. Due to its structure, it holds potential for various applications in scientific research, particularly in medicinal chemistry and materials science [].


Molecular Structure Analysis

The key feature of 5-aminopentan-1-ol's structure is the combination of the hydrophilic alcohol group and the hydrophobic amino group on a linear alkyl chain. This creates an amphiphilic character, meaning the molecule can interact with both water and non-polar environments []. The primary amine group allows for further functionalization through reactions with various reagents, making it a versatile building block for organic synthesis [].


Chemical Reactions Analysis

Several chemical reactions involving 5-aminopentan-1-ol are relevant to scientific research. Here are a few examples:

  • Synthesis: A common method for synthesizing 5-aminopentan-1-ol involves the reductive amination of glutaraldehyde with ammonia.
C5H8O2 (glutaraldehyde) + 2 NH3 -> C5H13NO (5-aminopentan-1-ol) + H2O
  • Acylation

    The primary amine group can react with acylating agents (e.g., acid chlorides, anhydrides) to form amides, introducing new functionalities [].

  • Condensation reactions

    The amine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines, respectively [].


Physical And Chemical Properties Analysis

  • Melting point: 33-35 °C [].
  • Boiling point: 120-122 °C at 16 mmHg (literature value) []. Boiling point at standard pressure is likely higher.
  • Density: 0.949 g/mL at 25 °C (literature value) [].
  • Solubility: Miscible in water due to the presence of the hydroxyl group [].
  • Stability: Relatively stable under normal storage conditions [].
  • Drug delivery: The amphiphilic nature could facilitate the delivery of drugs across cell membranes [].
  • Material science: 5-Aminopentan-1-ol could be used as a building block for the synthesis of new polymers or functional materials due to its reactive amine and hydroxyl groups [].

XLogP3

-0.3

Boiling Point

221.5 °C

Melting Point

38.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 130 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 129 of 130 companies with hazard statement code(s):;
H302 (99.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (65.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2508-29-4

Wikipedia

5-aminopentan-1-ol

Dates

Modify: 2023-08-15

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